molecular formula C16H15ClO3 B14041121 Ethyl 5-(benzyloxy)-2-chlorobenzoate

Ethyl 5-(benzyloxy)-2-chlorobenzoate

Cat. No.: B14041121
M. Wt: 290.74 g/mol
InChI Key: DQDHCHOWUPZHJJ-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyloxy)-2-chlorobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an ethyl ester group, a benzyloxy group, and a chlorine atom attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(benzyloxy)-2-chlorobenzoate typically involves the esterification of 5-(benzyloxy)-2-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of automated systems also ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzyloxy)-2-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(benzyloxy)-2-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(benzyloxy)-2-chlorobenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can further participate in biochemical pathways. The benzyloxy group can be involved in electron-donating interactions, affecting the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(benzyloxy)-2-chlorobenzoate
  • Ethyl 5-(methoxy)-2-chlorobenzoate
  • Ethyl 5-(benzyloxy)-3-chlorobenzoate

Uniqueness

Ethyl 5-(benzyloxy)-2-chlorobenzoate is unique due to the specific positioning of the benzyloxy and chlorine groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound for various synthetic applications.

Properties

Molecular Formula

C16H15ClO3

Molecular Weight

290.74 g/mol

IUPAC Name

ethyl 2-chloro-5-phenylmethoxybenzoate

InChI

InChI=1S/C16H15ClO3/c1-2-19-16(18)14-10-13(8-9-15(14)17)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3

InChI Key

DQDHCHOWUPZHJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)Cl

Origin of Product

United States

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